Ferristatin II is a small molecule known for its role in regulating iron metabolism and influencing the expression of hepcidin, a key hormone in iron homeostasis. This compound has garnered attention for its potential therapeutic applications, particularly in conditions related to iron overload and metabolic disorders. Ferristatin II is structurally related to ferristatin, a polysulfonated dye, and has been identified as having functional similarities that extend its utility in biomedical research.
The synthesis of Ferristatin II involves several chemical reactions that modify the structure of the parent compound, ferristatin. While specific synthetic routes are not extensively detailed in the literature, it typically involves:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the structure and purity of Ferristatin II .
Ferristatin II has a complex molecular structure characterized by multiple sulfonate groups that contribute to its solubility and biological activity. The exact molecular formula is not universally specified in all sources but is generally recognized for its significant number of oxygen and sulfur atoms due to these functional groups.
The molecular weight of Ferristatin II is approximately 564.6 g/mol. Its structural features include:
Ferristatin II primarily functions through its interaction with transferrin receptor-1. The key reactions include:
Ferristatin II acts primarily by inducing hepcidin expression in hepatic cells, which is crucial for regulating systemic iron levels. The mechanism includes:
Experimental data indicate that treatment with Ferristatin II can lead to a significant increase (approximately nine-fold) in hepcidin mRNA levels compared to controls, demonstrating its potent effect on iron regulation .
Ferristatin II is typically presented as a solid at room temperature, with solubility in aqueous solutions due to its sulfonate groups. The melting point and specific density values are not widely reported but are expected to align with similar compounds.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques to assess purity and structural integrity .
Ferristatin II has several applications in scientific research:
Ferristatin II (NSC8679), also known commercially as Chlorazol Black E or Direct Black 38, is a polysulphonated azo dye with the molecular formula C₃₄H₂₅N₉Na₂O₇S₂ and a molecular weight of 781.76 g/mol [2] [5]. Its structure features a polyaromatic backbone with multiple azo (-N=N-) linkages and sulfonate (-SO₃⁻) groups, conferring high water solubility and a distinctive dark appearance. The presence of copper in its earlier analog ferristatin (NSC306711) is notably absent in ferristatin II, suggesting distinct metal-independent bioactivity [3]. Spectroscopic analysis reveals strong absorbance in the visible range (λₘₐₓ ~560 nm), consistent with its chromogenic properties. As a polar molecule, it exhibits limited membrane permeability under physiological conditions, which influences its cellular uptake kinetics and subcellular targeting [4] [6].
Table 1: Physicochemical Properties of Ferristatin II
Property | Value/Description |
---|---|
Chemical Formula | C₃₄H₂₅N₉Na₂O₇S₂ |
Molecular Weight | 781.76 g/mol |
Solubility | Highly soluble in aqueous buffers (>10 mM) |
Chromogenic Properties | λₘₐₓ ~560 nm (visible spectrum) |
Ionic Characteristics | Polyanionic (sulfonate groups) |
Ferristatin II is synthesized industrially via diazotization and coupling reactions, yielding a stable crystalline sodium salt [5]. Under physiological conditions (pH 7.4, 37°C), it demonstrates robust stability for ≥24 hours in cell culture media, as evidenced by consistent TfR1 degradation efficacy in time-course experiments [2] [4]. However, its reactivity with serum albumin and other plasma proteins may influence bioavailability, though detailed binding kinetics remain uncharacterized. Degradation studies indicate that light exposure accelerates decomposition, necessitating storage in opaque containers at 4°C [5]. The compound retains functionality after reconstitution in phosphate-buffered saline (PBS), with filtration (0.22 µm) recommended to eliminate particulate aggregates that may form during storage [1] [4].
Ferristatin II selectively induces the internalization and degradation of transferrin receptor 1 (TfR1), a 95 kDa homodimeric transmembrane glycoprotein essential for cellular iron uptake. This process occurs through a lipid raft-dependent pathway distinct from constitutive clathrin-mediated endocytosis [2] [3] [6].
Upon binding to TfR1, ferristatin II triggers rapid receptor internalization via nystatin-sensitive lipid rafts within 20 minutes of exposure [4] [6]. This process is independent of clathrin, dynamin, and AP-2 adaptor complexes, as demonstrated by siRNA knockdown and dominant-negative dynamin experiments [3] [4]. Internalized TfR1 traffics to lysosomes, where degradation is mediated by both proteasomal and lysosomal machinery. Inhibitor studies confirm that bafilomycin A1 (lysosomal inhibitor) and MG132 (proteasomal inhibitor) block degradation, indicating dual-pathway involvement [3] [4]. Western blot analyses show >70% reduction in TfR1 protein within 4 hours at 50 µM concentration [4].
Holo-transferrin (iron-bound) competitively inhibits ferristatin II activity. Pre-incubation of cells with diferric transferrin blocks TfR1 degradation, while the ligand-binding-deficient mutant (G647A TfR1) remains susceptible. This suggests steric hindrance or conformational shielding of the ferristatin II binding site upon transferrin occupancy [2] [4] [6].
TfR1 degradation depletes cellular iron import capacity, reducing labile iron pools and increasing cellular iron demand. Paradoxically, in vivo rat studies show that ferristatin II treatment (40 mg/kg) induces hypoferremia (reduced serum iron) and transferrin desaturation within 72 hours. This systemic effect arises from compensatory hepcidin upregulation, the master iron regulatory hormone, rather than direct iron chelation [2] [6].
By depleting cell-surface TfR1, ferristatin II inhibits SARS-CoV-2 cellular entry. Confocal microscopy demonstrates near-complete blockade of spike protein RBD uptake in Vero cells pretreated with 100 µM ferristatin II. Quantitative microneutralization assays reveal potent inhibition across variants: IC₅₀ = 27 µM (Wuhan D614G), 40 µM (Delta), and significant suppression of Omicron at 6.25 µM [1]. This positions TfR1 as a therapeutic target for viral entry inhibition.
Table 2: Antiviral Efficacy of Ferristatin II Against SARS-CoV-2 Variants
Variant | IC₅₀ (µM) | Experimental Model | Key Observation |
---|---|---|---|
Wuhan D614G | 27 | Vero CCL81 cells | >90% inhibition of viral titer at 100 µM |
Delta | 40 | Vero CCL81 cells | 72h incubation required for CPE development |
Omicron | <6.25* | Vero CCL81 cells | Significant titer reduction at lowest dose |
*Full IC₅₀ not calculated; significant inhibition observed at 6.25 µM [1]
Although not directly profiled in ferroptosis studies, ferristatin II’s depletion of TfR1 may indirectly modulate ferroptosis sensitivity. TfR1-mediated iron uptake supplies the labile iron pool essential for lipid peroxidation, a ferroptosis hallmark. Consequently, TfR1 degradation could theoretically antagonize ferroptosis initiation, positioning ferristatin II as a potential indirect ferroptosis suppressor [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7